3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride
Description
Historical Context and Development
The discovery of 3-pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride (molecular formula: $$ \text{C}{12}\text{H}{12}\text{Cl}2\text{N}4 $$, molecular weight: 283.16 g/mol) emerged from efforts to optimize heterocyclic compounds for medicinal applications. Indazole derivatives gained prominence in the late 20th century due to their structural versatility and bioactivity. This compound, synthesized through multi-step organic reactions, represents a fusion of indazole and pyridine moieties—a strategy widely adopted to enhance pharmacological properties. Early synthetic routes involved condensation of 4-pyridylamine with indazole precursors under controlled conditions, while modern industrial production employs automated reactors to improve yield and purity.
Position in Heterocyclic Chemistry
As a hybrid molecule, This compound occupies a unique niche in heterocyclic chemistry. Its structure features:
- A bicyclic indazole core (benzene fused with pyrazole).
- A pyridine ring at the 4-position of the indazole.
- Two hydrochloride counterions enhancing aqueous solubility.
The compound’s planar geometry and nitrogen-rich framework facilitate interactions with biological targets, such as enzymes and receptors. Its $$ \text{p}K_a $$ values (1.04 for protonation, 13.86 for deprotonation) enable pH-dependent reactivity, making it adaptable for diverse synthetic modifications.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{12}\text{H}{12}\text{Cl}2\text{N}4 $$ | |
| Molecular Weight | 283.16 g/mol | |
| Tautomeric Forms | 1H-indazole (predominant) | |
| Solubility | Enhanced in aqueous media |
Significance in Indazole Chemistry Research
Indazole derivatives are pivotal in drug discovery due to their ability to modulate enzyme activity and cellular signaling pathways. This compound exemplifies this trend, with studies highlighting its role as a precursor for kinase inhibitors and antiparasitic agents. The indazole moiety provides a rigid scaffold for substituent placement, enabling structure-activity relationship (SAR) studies to optimize target affinity. For instance, the 5-amino group on the indazole ring enhances hydrogen-bonding interactions with biological targets, while the pyridine ring contributes to π-π stacking and hydrophobic effects.
Relevance of Indazole-Pyridine Hybrid Compounds
Indazole-pyridine hybrids are a growing focus in medicinal chemistry. These compounds leverage the complementary electronic properties of both rings:
- Pyridine : Improves metabolic stability and bioavailability.
- Indazole : Offers high binding affinity to ATP pockets in kinases.
This compound has been investigated as a core structure in anticancer agents. For example, molecular docking studies reveal its potential to inhibit Tropomyosin receptor kinase A (TrkA), a target in breast cancer. Hybridization also enables dual-targeting strategies; the compound’s pyridine group can be functionalized to engage additional residues in enzyme active sites.
Table 2: Applications of Indazole-Pyridine Hybrids
| Application | Mechanism | Source |
|---|---|---|
| Kinase Inhibition | ATP-competitive binding | |
| Antiparasitic Activity | Modulation of protozoal enzymes | |
| Anticancer Agents | TrkA and BRAF inhibition |
Properties
IUPAC Name |
3-pyridin-4-yl-1H-indazol-5-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4.2ClH/c13-9-1-2-11-10(7-9)12(16-15-11)8-3-5-14-6-4-8;;/h1-7H,13H2,(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXYXWBIJGUDRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=NN2)C3=CC=NC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- 4-Pyridylamine : serves as the pyridine ring source.
- Indazole derivatives : substituted at positions allowing for amine functionalization at the 5-position.
- Hydrochloric acid : used for salt formation.
Stepwise Synthesis
Indazole Core Formation : The indazole nucleus is synthesized or procured with a reactive site at the 5-position, typically an amine or halogen substituent.
Coupling Reaction : The 4-pyridylamine is reacted with the indazole derivative under specific conditions to form the 3-Pyridin-4-yl-1H-indazol-5-ylamine structure. This may involve nucleophilic aromatic substitution or palladium-catalyzed coupling reactions depending on the substituents.
Salt Formation : The free amine is treated with hydrochloric acid to form the dihydrochloride salt, enhancing aqueous solubility and stability.
Reaction Conditions
- Solvents: Commonly polar aprotic solvents or aqueous acidic media.
- Temperature: Controlled to optimize reaction kinetics and minimize side products.
- pH: Acidic conditions are maintained especially during salt formation.
- Reaction time: Varies from several hours to overnight to ensure completion.
Data Table: Typical Preparation Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Indazole core synthesis | Varies (literature methods) | 80–120 °C | Several hours | 70–85 | Depends on precursor and method |
| Coupling with 4-pyridylamine | Polar aprotic solvent, base catalyst | 50–100 °C | 4–12 hours | 65–80 | Pd-catalyzed or nucleophilic substitution |
| Salt formation | HCl aqueous solution (30%) | Room temperature | Overnight | >95 | Crystallization from solvent for purity |
Note: Yield and conditions are approximate and based on reported literature and supplier protocols.
Industrial Considerations
Industrial synthesis may employ automated reactors to control parameters precisely, ensuring batch-to-batch consistency and minimizing impurities. The dihydrochloride salt form is preferred for its improved handling and formulation properties.
Summary of Research Findings
- The compound's synthesis involves multi-step organic reactions focusing on coupling an indazole derivative with 4-pyridylamine.
- Salt formation with hydrochloric acid is critical for solubility and stability.
- Mechanistic studies on related indazole derivatives highlight the importance of controlling acid and aqueous conditions to prevent decomposition or side reactions.
- Reaction optimization involves balancing temperature, solvent, and reaction time to maximize yield and purity.
- Industrial processes benefit from automation and precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens, alkylating agents
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study cellular processes and molecular interactions. It can serve as a probe to investigate the function of specific proteins and enzymes .
Medicine: In the field of medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific diseases or conditions .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It may also be employed in the development of new technologies and processes .
Mechanism of Action
The mechanism of action of 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Physicochemical Properties
Dihydrochloride salts are widely employed to improve solubility and stability. For example:
Stereochemical Considerations
Chirality plays a key role in dihydrochloride salts’ pharmacological profiles:
- Levocetirizine dihydrochloride demonstrates stereoselectivity at the H1 receptor, with the R-enantiomer being 30-fold more potent than the S-enantiomer .
- The absence of chiral inversion in levocetirizine underscores the importance of salt form selection for optimizing enantiomer stability .
If chiral centers exist, the dihydrochloride form could stabilize the active enantiomer, analogous to levocetirizine.
Stability and Formulation
Dihydrochloride salts resist degradation under physiological conditions. For instance, levocetirizine dihydrochloride’s stability enables once-daily dosing . Similarly, the target compound’s dihydrochloride form likely enhances shelf life and compatibility with formulation excipients.
Biological Activity
3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride is a compound of significant interest in biochemical and pharmacological research due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
This compound interacts with various biomolecules, influencing enzyme activity and cellular signaling pathways. Key interactions include:
| Biomolecule | Interaction Type |
|---|---|
| cAMP-dependent protein kinase (PKA) | Inhibition of catalytic activity |
| Protein kinase A (PKA) | Modulation of signaling pathways |
| Inducible nitric oxide synthase (iNOS) | Stimulation of expression |
These interactions are crucial for understanding the compound's role in regulating cellular functions and metabolic processes.
Cellular Effects
The compound exhibits profound effects on various cell types, impacting cell signaling, gene expression, and metabolism. Notable findings include:
- Gene Expression Modulation : Alters the expression of genes involved in inflammatory responses and cell proliferation.
- Cell Signaling Pathways : Influences pathways such as PI3K/Akt and MAPK, which are vital for cell survival and proliferation.
Case Study: Inflammatory Response
In a study evaluating the anti-inflammatory effects of this compound, it was found that the compound significantly reduced the expression of pro-inflammatory cytokines in vascular smooth muscle cells (SMCs) through the inhibition of NF-kB signaling pathways .
Molecular Mechanism
The molecular mechanism underlying the biological activity of this compound involves specific binding to target proteins, leading to either activation or inhibition.
Mechanistic Insights:
- Enzyme Interaction : The compound binds to PKA, altering its phosphorylation activity on downstream targets.
- Signal Transduction Modulation : By affecting cAMP levels, it influences various signaling cascades critical for cell function.
Temporal and Dosage Effects
The biological activity of this compound is influenced by both temporal factors and dosage:
Stability Over Time
Research indicates that while the compound remains stable under certain conditions, its efficacy can diminish over extended periods due to degradation .
Dosage Variability in Animal Models
In animal studies, lower doses showed minimal effects on cellular functions, while higher doses resulted in significant alterations in gene expression and potential toxicity .
Metabolic Pathways
This compound participates in various metabolic pathways by interacting with enzymes that regulate metabolic flux. It has been shown to influence:
| Metabolic Pathway | Effect |
|---|---|
| Glycolysis | Enhances glucose metabolism |
| Lipid Metabolism | Modulates fatty acid synthesis |
Transport and Distribution
The transport mechanisms for this compound involve specific transport proteins that facilitate its movement across cellular membranes. Understanding these mechanisms is essential for predicting its bioavailability and therapeutic efficacy.
Subcellular Localization
The localization within cells is critical for its function. The compound may localize to specific organelles such as mitochondria or the nucleus, depending on its structural characteristics and post-translational modifications.
Synthesis and Industrial Production
The synthesis typically involves coupling reactions between pyridine derivatives and indazole derivatives under controlled conditions using solvents like dimethylformamide (DMF). Industrial production emphasizes purity and consistency through automated synthesis techniques.
Q & A
Basic: What safety protocols should be followed when handling 3-Pyridin-4-yl-1H-indazol-5-ylamine dihydrochloride in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. For aerosol-prone procedures, wear a face shield and N95 respirator .
- Ventilation: Conduct experiments in a fume hood to minimize inhalation exposure. Ensure local exhaust ventilation for powder handling .
- First Aid:
- Storage: Store in a cool, ventilated area away from incompatible substances (e.g., strong oxidizers). Use airtight containers to prevent moisture absorption .
Basic: What synthetic routes are effective for preparing this compound, and how is purity optimized?
Answer:
- Synthesis: A two-step procedure is common:
- Core Formation: Condensation of pyridine-4-carbaldehyde with 5-aminoindazole under acidic conditions.
- Salt Formation: Treat the free base with HCl gas in anhydrous ethanol to precipitate the dihydrochloride salt .
- Purification:
- Quality Control: Validate purity (>98%) via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .
Advanced: How can HPLC conditions be optimized to resolve impurities in this compound?
Answer:
- Column Selection: Use a reverse-phase C18 column (250 mm × 4.6 mm, 5 µm) with a pre-column filter to prevent clogging .
- Mobile Phase: Gradient elution with 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B): 0–10 min (5–30% B), 10–15 min (30–50% B).
- Detection: UV absorbance at 254 nm. Adjust flow rate to 1.0 mL/min for baseline separation of indazole-related byproducts (e.g., 4-pyridinyl isomers) .
- Validation: Spike samples with known impurities (e.g., mono-hydrochloride salt) to confirm resolution and quantify limits of detection (LOD < 0.1%) .
Advanced: What in vivo models are suitable for pharmacokinetic (PK) studies of this compound, and how are dosing regimens designed?
Answer:
- Model Selection:
- PK Parameters:
- Tissue Distribution: Sacrifice animals at 24 h to assess brain, liver, and kidney accumulation using homogenized tissue extraction .
Basic: Why is the dihydrochloride salt form preferred over other salts for this compound?
Answer:
- Solubility: The dihydrochloride form enhances aqueous solubility (>50 mg/mL in PBS) compared to free base or mono-salt forms, facilitating in vitro assays .
- Stability: Dihydrochloride salts exhibit lower hygroscopicity, reducing degradation during storage. Accelerated stability studies (40°C/75% RH) show <5% decomposition over 6 months .
- Bioavailability: Improved dissolution in gastrointestinal fluids enhances oral absorption in preclinical models .
Advanced: How do structural modifications to the pyridinyl-indazolamine core affect inhibitory activity, and what computational tools predict binding interactions?
Answer:
- SAR Studies:
- Computational Methods:
- Docking: Use AutoDock Vina to model interactions with kinase targets (e.g., JAK2). Prioritize poses with hydrogen bonds to hinge-region residues (e.g., Leu855) .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein interaction fingerprints .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
